molecular formula C9H11Cl2NO B13555583 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol

Katalognummer: B13555583
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: ZKPGGIFKYNSCNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to propylene oxide, resulting in the formation of 1-aminopropan-2-ol . This intermediate can then be further reacted with 2,3-dichlorobenzaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substituents.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(2,3-dichlorophenyl)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The dichlorophenyl group provides additional binding affinity and specificity, enhancing the compound’s effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-2-(2,3-dichlorophenyl)propan-2-ol is unique due to the presence of both the amino and dichlorophenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

1-amino-2-(2,3-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(13,5-12)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3

InChI-Schlüssel

ZKPGGIFKYNSCNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)(C1=C(C(=CC=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.